5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of difluoromethyl and sulfanyl groups in its structure contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to predominantly form 7-difluoromethyl derivatives, while trifluoroacetic acid is used to favor the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Fluoromethyl derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Scientific Research Applications
5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets.
Agriculture: It has shown promise as a fungicide and insecticide, providing effective control against various pests and diseases.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, while the sulfanyl group contributes to its metabolic stability and lipophilicity . The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Pyrimidinamine derivatives: These compounds are known for their fungicidal and antibacterial properties.
Uniqueness
5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the combination of its difluoromethyl and sulfanyl groups, which confer enhanced biological activity and metabolic stability compared to similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15F2N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-methyl-1-(1-phenylethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15F2N3OS/c1-9-8-12(14(18)19)13-15(20-9)22(17(24)21-16(13)23)10(2)11-6-4-3-5-7-11/h3-8,10,14H,1-2H3,(H,21,23,24) |
InChI Key |
MNESXQZPOHIYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C(C)C3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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